Diisobutyl Ketone-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

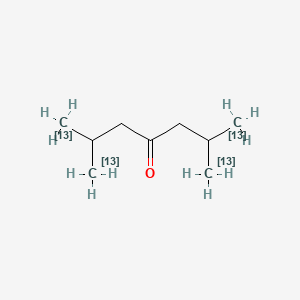

Diisobutyl Ketone-13C4 is a labeled compound of Diisobutyl Ketone, where four carbon atoms are replaced with their carbon-13 isotopeIt is a high-boiling, slow-evaporating solvent that is miscible with alcohols and ketones but has limited water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl Ketone can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. The reaction involves the following steps:

Aldol Condensation: Isobutyraldehyde undergoes aldol condensation in the presence of a base catalyst to form 2,6-dimethyl-4-heptenal.

Hydrogenation: The resulting 2,6-dimethyl-4-heptenal is then hydrogenated in the presence of a hydrogenation catalyst to produce Diisobutyl Ketone.

Industrial Production Methods

Industrial production of Diisobutyl Ketone typically involves the same aldol condensation and hydrogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl Ketone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Diisobutyl Ketone-13C4 has several scientific research applications, including:

Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its labeled carbon atoms.

Medicine: Utilized in pharmacokinetic studies to trace the metabolic fate of drugs.

Industry: Used in the production of coatings, adhesives, and other industrial products

Mechanism of Action

The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Methyl Isobutyl Ketone: Similar in structure but with different physical and chemical properties.

Isobutyl Ketone: Another similar compound with variations in its reactivity and applications

Uniqueness

Diisobutyl Ketone-13C4 is unique due to the presence of labeled carbon atoms, which makes it particularly useful in research applications involving tracing and metabolic studies. Its slow evaporation rate and good solvent properties also make it valuable in industrial applications .

Biological Activity

Diisobutyl Ketone-13C4 (DIBK-13C4), a stable isotopic variant of diisobutyl ketone, has garnered attention in various fields, including industrial applications and biological research. This article delves into the biological activity of DIBK-13C4, exploring its mechanisms of action, potential health effects, and applications in research and industry.

- Chemical Formula : C9H18O

- CAS Number : 108-83-8

- Molecular Weight : 142.24 g/mol

- Boiling Point : 169°C

- Density : 0.81 g/cm³ at 20°C

- Flash Point : 49°C

Mechanisms of Biological Activity

Diisobutyl Ketone and its isotopic variant, DIBK-13C4, exhibit several biological activities that are primarily linked to their chemical structure. The compound is a ketone with a branched-chain hydrocarbon structure, which influences its interactions within biological systems.

1. Solvent Properties and Cellular Interaction

DIBK is widely utilized as a solvent in various applications, including pharmaceuticals and chemical synthesis. Its ability to dissolve numerous organic compounds allows it to interact with biological membranes, potentially affecting cellular processes such as:

- Membrane Fluidity : The incorporation of DIBK into lipid bilayers may alter membrane fluidity, impacting transport mechanisms and receptor function.

- Enzyme Activity : As a solvent, DIBK can influence the solubility and activity of enzymes involved in metabolic pathways.

2. Toxicological Effects

DIBK has been studied for its toxicological effects on human health. The following points summarize key findings:

- Inhalation Toxicity : Exposure to DIBK vapors can irritate the respiratory tract, leading to symptoms such as coughing and dizziness. Higher concentrations may depress the central nervous system .

- Dermal Exposure : Skin contact can cause irritation, resulting in redness and burning sensations .

The LD50 values for DIBK indicate moderate toxicity:

Case Studies

- Industrial Applications :

- Pharmaceutical Research :

Comparative Analysis with Other Ketones

| Property | Diisobutyl Ketone | Acetone | Methyl Ethyl Ketone |

|---|---|---|---|

| Boiling Point (°C) | 169 | 56 | 79 |

| Density (g/cm³) | 0.81 | 0.79 | 0.805 |

| LD50 Oral (mg/kg) | 5750 | 5800 | 5000 |

| Solubility in Water | Low | High | Moderate |

Properties

IUPAC Name |

2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPXKJBFFKCEK-JCDJMFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.